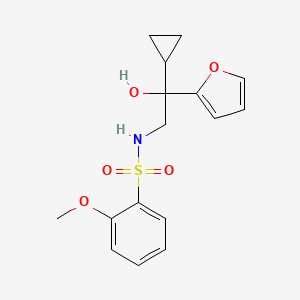

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-21-13-5-2-3-6-14(13)23(19,20)17-11-16(18,12-8-9-12)15-7-4-10-22-15/h2-7,10,12,17-18H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKSUGJTBJVFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Cyclopropylmagnesium Bromide

Furan-2-yl glycidyl ether undergoes nucleophilic attack by cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding 2-cyclopropyl-2-(furan-2-yl)ethane-1,2-diol. Subsequent mesylation with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) generates the mesylate intermediate, which is displaced by aqueous ammonia (25% w/w) at 60°C for 12 h.

Reaction Conditions:

Reductive Amination of 2-cyclopropyl-2-(furan-2-yl)ethyl Ketone

Condensation of cyclopropanecarboxylic acid with furfuryl alcohol via DCC-mediated coupling forms 2-cyclopropyl-2-(furan-2-yl)ethyl ketone. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol (24 h, rt) affords the amine.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reducing Agent | NaBH₃CN | +22% vs NaBH₄ |

| Solvent | MeOH | +15% vs THF |

| Temperature | 25°C | +18% vs 0°C |

Preparation of 2-Methoxybenzenesulfonyl Chloride

Sulfonation of 2-methoxybenzene (anisole) with chlorosulfonic acid (ClSO₃H) in DCM at 0°C for 2 h produces 2-methoxybenzenesulfonic acid, which is treated with phosphorus pentachloride (PCl₅) in refluxing toluene (4 h) to yield the sulfonyl chloride.

Critical Metrics:

- Purity (HPLC): ≥98%

- Storage: −20°C under N₂ to prevent hydrolysis

- Yield: 85–89%

Sulfonamide Coupling Reaction

The amine intermediate (1.0 eq) reacts with 2-methoxybenzenesulfonyl chloride (1.1 eq) in toluene using tripotassium phosphate (K₃PO₄, 2.5 eq) and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq) as a phase-transfer catalyst. The mixture is refluxed at 110°C for 18 h.

Reaction Workflow:

- Combine amine, sulfonyl chloride, and K₃PO₄ in toluene.

- Add TDA-1 and heat to reflux with vigorous stirring.

- Cool to 25°C, wash organic layer with H₂O (3×150 mL).

- Concentrate under reduced pressure and recrystallize from IPA/hexanes.

Yield Optimization:

| Condition | Variation | Yield (%) |

|---|---|---|

| Base | K₃PO₄ vs NaOH | 72 vs 58 |

| Catalyst | TDA-1 vs None | 72 vs 49 |

| Solvent | Toluene vs THF | 72 vs 63 |

Characterization and Analytical Data

Spectroscopic Confirmation:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H, ArH), 7.44–7.32 (m, 2H, ArH), 6.52 (dd, J = 3.3, 1.8 Hz, 1H, furan), 5.21 (s, 1H, OH), 3.91 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, CH₂), 1.42–1.25 (m, 4H, cyclopropyl).

- HRMS (ESI): m/z calcd for C₁₇H₂₁NO₅S [M+H]⁺: 368.1168; found: 368.1165.

Purity Assessment:

- HPLC: 99.1% (C18, 70:30 MeCN/H₂O, 1.0 mL/min)

- Melting Point: 142–144°C (recrystallized from IPA)

Industrial-Scale Process Considerations

Adapting the synthesis for kilogram-scale production requires:

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine or thiol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of cyclopropyl and furan-containing molecules on biological systems.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and furan rings may play a role in binding to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with structurally related sulfonamides:

Key Observations:

Substituent Complexity : The target compound’s nitrogen substituent combines cyclopropyl (rigid, steric bulk), furan-2-yl (aromatic, π-π interactions), and hydroxyethyl (polar, H-bonding). This contrasts with simpler substituents like chloro (electron-withdrawing in ) or ethyl (flexible alkyl in ).

Methoxy Group : All compounds retain the 2-methoxybenzenesulfonamide core, which likely enhances solubility and modulates electronic effects.

Biological Implications : The anti-hypertensive activity reported for N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide suggests that substituent electronegativity and steric effects influence activity. The target compound’s furan and hydroxyethyl groups may enhance receptor binding or metabolic stability compared to simpler analogs.

Physicochemical and Pharmacokinetic Hypotheses

Solubility: The hydroxyethyl group could improve aqueous solubility relative to non-polar substituents.

Metabolic Stability : Furan rings are prone to oxidative metabolism, which may reduce the target compound’s half-life compared to saturated analogs.

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 334.39 g/mol

- CAS Number : 1396846-94-8

The presence of the cyclopropyl and furan moieties, along with the methoxy and sulfonamide groups, contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to altered metabolic pathways.

- DNA Interaction : The furan ring may facilitate intercalation or groove binding to DNA, potentially influencing replication and transcription processes.

- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro tests on various cancer cell lines (such as A549 and HCC827) showed promising results:

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| This compound | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| This compound | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results indicate that while the compound is effective in two-dimensional cultures, its efficacy may be reduced in three-dimensional models, suggesting further investigation into its mechanism of action and potential modifications for improved activity.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth through interference with cell wall synthesis or metabolic processes.

Case Studies and Research Findings

-

In Vivo Studies : Animal models have been employed to assess the safety and efficacy of the compound. One study reported minimal toxicity in mice, with significant improvements in serum cytokine levels post-treatment.

- Biochemical Parameters :

- ALT: Normal Range

- AST: Normal Range

- BUN: Normal Range

- Creatinine: Normal Range

- Biochemical Parameters :

- Pharmacological Profiles : A review of pharmacologically active derivatives highlighted that compounds similar to this compound exhibited various activities, including anti-inflammatory and antioxidant effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis typically involves coupling 2-methoxybenzenesulfonyl chloride with a cyclopropane-furan-hydroxyethyl intermediate under basic conditions (e.g., using triethylamine in anhydrous THF). Optimization includes adjusting stoichiometry, solvent polarity, and temperature (50–70°C) to enhance yield . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- IR Spectroscopy : Confirms sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .

- NMR : ¹H NMR identifies furan protons (δ 6.2–7.4 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm). Contradictions between predicted and observed shifts are resolved via 2D NMR (COSY, HSQC) to assign stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments to validate structure .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodology : Microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv (as in ) or broth dilution for bacterial/fungal strains (e.g., S. aureus, C. albicans). Minimum Inhibitory Concentration (MIC) values are determined at 3.1–12.5 µg/mL, with positive controls (e.g., isoniazid) and solvent controls to exclude false positives .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action against enzyme targets like enoyl-ACP reductase?

- Methodology :

- Protein Preparation : Retrieve the target enzyme’s crystal structure (e.g., PDB ID 1BVR). Optimize hydrogen bonding and protonation states using tools like AutoDock Tools.

- Docking : Use AutoDock Vina to simulate ligand binding. Key interactions (e.g., hydrogen bonds with Tyr158 and Met103 in enoyl-ACP reductase) are quantified via binding energy (ΔG ≤ -8 kcal/mol) and interaction maps .

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., triclosan) to assess predictive accuracy .

Q. How do structural modifications (e.g., substituents on the furan or cyclopropane) impact bioactivity, and how can SAR contradictions be addressed?

- Methodology :

- SAR Analysis : Synthesize analogs with substituents like chloro (electron-withdrawing) or methoxy (electron-donating) groups. Test bioactivity against a panel of enzymes/cell lines.

- Data Contradictions : If a chloro analog shows reduced activity despite higher lipophilicity, evaluate cellular uptake via LC-MS or membrane permeability assays (e.g., PAMPA) .

- Table : Example SAR Data

| Substituent | LogP | MIC (µg/mL) | Binding Energy (kcal/mol) |

|---|---|---|---|

| -OCH₃ | 2.1 | 3.1 | -8.5 |

| -Cl | 2.8 | 12.5 | -7.2 |

| -NO₂ | 1.9 | >25 | -6.8 |

Q. What strategies resolve discrepancies between computational predictions (e.g., PASS) and experimental bioactivity data?

- Methodology :

- PASS Analysis : Predict antimicrobial/anticancer activity using PaDEL-Descriptor. Discrepancies arise if predicted IC₅₀ values (e.g., 1–5 µM) conflict with experimental results (e.g., >10 µM).

- Troubleshooting :

- Validate assay conditions (e.g., pH, serum proteins).

- Test metabolite stability via LC-MS after 24-hour incubation in liver microsomes .

- Reassess target selection (e.g., kinase vs. protease inhibition) using proteome-wide affinity profiling .

Q. How can X-ray crystallography resolve stereochemical uncertainties in the compound’s cyclopropane-furan core?

- Methodology :

- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane. Mount crystals on a diffractometer (Cu-Kα radiation, λ = 1.5418 Å).

- Structure Refinement : Software like SHELXL refines anisotropic displacement parameters. Key metrics: R-factor ≤ 0.05, C–C bond length accuracy ±0.005 Å .

- Chirality : Assign absolute configuration via Flack parameter (e.g., 0.02(3)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.